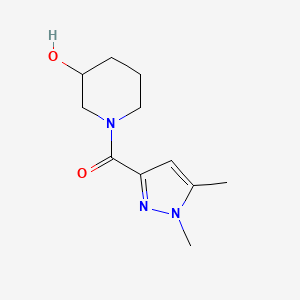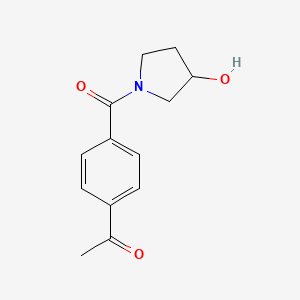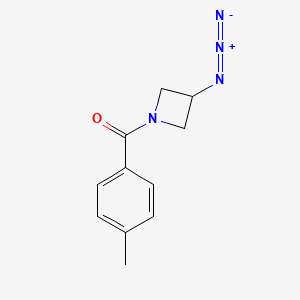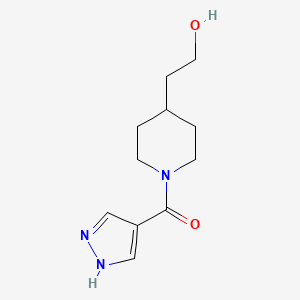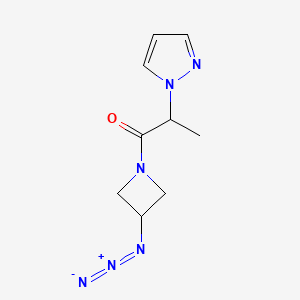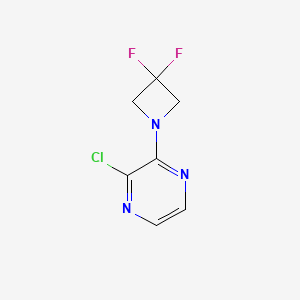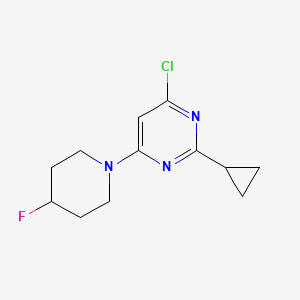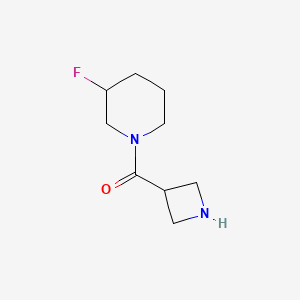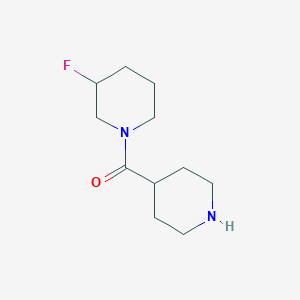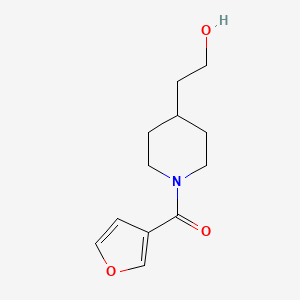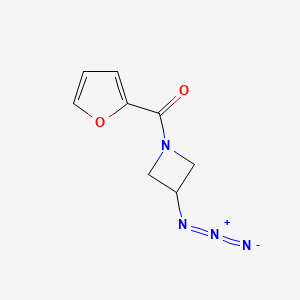
2-Chloro-1-(3,3-difluoropiperidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(3,3-difluoropiperidin-1-yl)butan-1-one (2C1DFPB1) is an organic compound that has been studied for its potential applications in scientific research. It is a fluorinated piperidine derivative and is structurally similar to other compounds such as 2-chloro-1-(3-fluoropiperidin-1-yl)butan-1-one (2C1FPB1) and 2-chloro-1-(2-fluoropiperidin-1-yl)butan-1-one (2C1F2PB1). This compound has been studied for its ability to act as a substrate for various enzymes, as well as its potential to be used in drug discovery.
Scientific Research Applications
Synthesis and Structural Studies
- A study by Verniest et al. (2008) details a synthetic pathway towards valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines, which could be synthesized via electrophilic fluorination. This process is crucial for the development of new fluorinated compounds, including 2-Chloro-1-(3,3-difluoropiperidin-1-yl)butan-1-one (Verniest et al., 2008).
Bioactivation and Metabolism Studies
- Elfarra and Zhang (2012) investigated the bioactivation of 1-chloro-2-hydroxy-3-butene to 1-chloro-3-buten-2-one, a potentially toxic metabolite, by alcohol dehydrogenases. This research highlights the metabolic pathways and potential toxicity mechanisms related to compounds like 2-Chloro-1-(3,3-difluoropiperidin-1-yl)butan-1-one (Elfarra & Zhang, 2012).
Chemical Reactivity and Interaction Studies
- In the study by Zheng et al. (2015), the reactivity of 1-Chloro-3-buten-2-one with 2'-deoxyguanosine was explored, leading to the formation of several adducts. This research provides insights into the chemical interactions and potential DNA modifications by related compounds (Zheng et al., 2015).
Applications in Synthesis of Other Compounds
- Goudie et al. (1978) developed a series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which demonstrated anti-inflammatory activity. The study underscores the importance of structural analogs like 2-Chloro-1-(3,3-difluoropiperidin-1-yl)butan-1-one in the synthesis of biologically active molecules (Goudie et al., 1978).
Crystallography and Structural Analysis
- The work by Kang et al. (2015) on the crystal structure of cyproconazole, a fungicide, highlights the significance of structural analysis in understanding the properties of related chlorinated ketones, which is relevant to the study of 2-Chloro-1-(3,3-difluoropiperidin-1-yl)butan-1-one (Kang et al., 2015).
properties
IUPAC Name |
2-chloro-1-(3,3-difluoropiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO/c1-2-7(10)8(14)13-5-3-4-9(11,12)6-13/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBUCWVUKBNJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3,3-difluoropiperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



